

Application Notes: In Vitro Characterization of Cetermin (Hc-BoNT/A)

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Compound of Interest

Compound Name: **Cetermin**

Cat. No.: **B1174813**

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Product: **Cetermin** (Recombinant C-terminal fragment of Botulinum Neurotoxin Serotype A; Hc-BoNT/A)

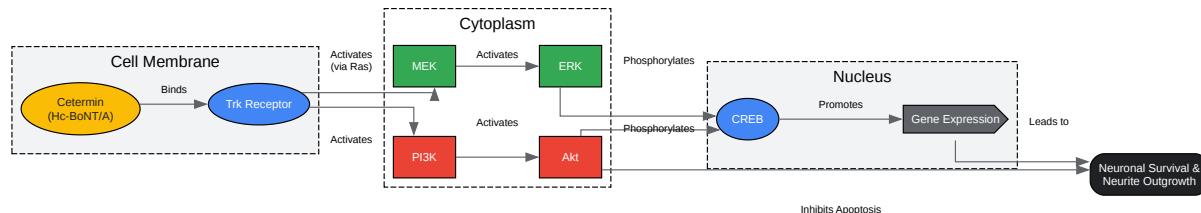
Audience: Researchers, scientists, and drug development professionals.

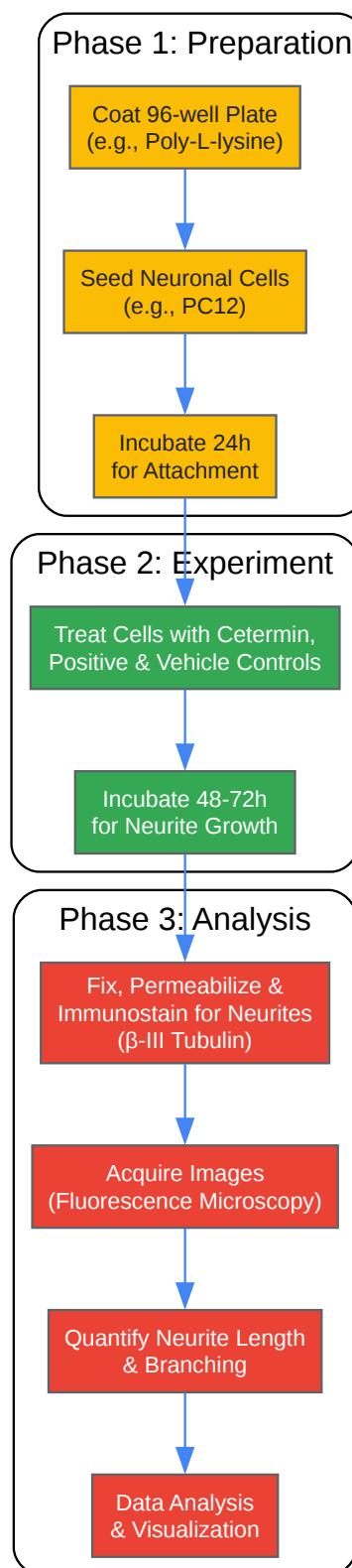
Introduction: **Cetermin**, the non-toxic recombinant C-terminal heavy chain fragment of Botulinum Neurotoxin Serotype A (Hc-BoNT/A), is a valuable research tool for investigating neuronal survival, differentiation, and regeneration. Unlike the full neurotoxin, Hc-BoNT/A lacks the light chain's endopeptidase activity responsible for cleaving SNARE proteins, rendering it non-toxic.^[1] Instead, it functions as a neurotrophic agent, promoting neurite outgrowth and activating pro-survival signaling pathways.^{[1][2]} Studies have shown that the binding of the Hc fragment to the neuronal membrane is sufficient to stimulate neuritogenesis, independent of SNARE protein cleavage.^[1] This makes Hc-BoNT/A a critical component for studying neurotrophic signaling and for the development of potential therapeutics for neurodegenerative diseases.

Mechanism of Action: The neurotrophic effects of the C-terminal fragment of clostridial neurotoxins are primarily mediated through the activation of neurotrophin tyrosine kinase (Trk) receptors.^{[3][4][5]} Binding of the Hc fragment to Trk receptors on the neuronal surface induces receptor phosphorylation and triggers downstream intracellular signaling cascades.^{[3][6]} Key pathways activated include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/MEK/ERK (MAPK) pathway.^{[3][7][8]} Activation of these cascades promotes gene

expression associated with cell survival, differentiation, and cytoskeletal rearrangement, culminating in enhanced neurite outgrowth and neuronal protection.[7]

Signaling Pathway of Hc-BoNT/A



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